3-(4-Chlorophenyl)-7-ethoxychromen-4-one
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Overview
Description
3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 4H-chromen-4-one core structure, substituted with a 4-chlorophenyl group at the 3-position and an ethoxy group at the 7-position. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 7-ethoxy-4H-chromen-4-one.
Condensation Reaction: The 4-chlorobenzaldehyde is subjected to a condensation reaction with 7-ethoxy-4H-chromen-4-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the starting materials to the product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one.
Industrial Production Methods:
In an industrial setting, the synthesis of 3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters, such as temperature, solvent, and reaction time, can further improve the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions:
3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology:
The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new drugs targeting various biological pathways.
Medicine:
In medicinal chemistry, 3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one is investigated for its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry:
The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It also finds applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects. Additionally, the compound’s ability to interact with DNA and RNA can contribute to its antiviral and anticancer activities.
Comparison with Similar Compounds
3-(4-chlorophenyl)-4H-chromen-4-one: Lacks the ethoxy group at the 7-position.
3-(4-methylphenyl)-7-ethoxy-4H-chromen-4-one: Contains a methyl group instead of a chlorine atom at the 4-position.
3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one: Contains a methoxy group instead of an ethoxy group at the 7-position.
Comparison:
3-(4-chlorophenyl)-7-ethoxy-4H-chromen-4-one is unique due to the presence of both the 4-chlorophenyl and 7-ethoxy substituents. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the ethoxy group enhances its lipophilicity and may improve its bioavailability compared to similar compounds.
Properties
Molecular Formula |
C17H13ClO3 |
---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-ethoxychromen-4-one |
InChI |
InChI=1S/C17H13ClO3/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3 |
InChI Key |
FQOSFUMLKLNNDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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